BenchChemオンラインストアへようこそ!

4-(Benzylthio)-2-bromopyridine

C–S Cross-Coupling Palladium Catalysis Heteroaryl Thioether Synthesis

Orthogonal functionalization for rapid diversification. Pre-installed C4 benzylthioether enables direct sulfone/sulfoximine elaboration; C2–Br handles Suzuki/Buchwald couplings. Overcomes Pd-dithiolate trapping—simpler analogs lack this dual reactivity. Ideal for antimycobacterial & kinase SAR. Available at 95% purity, mg to kg.

Molecular Formula C12H10BrNS
Molecular Weight 280.18
CAS No. 2173186-30-4
Cat. No. B2592173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylthio)-2-bromopyridine
CAS2173186-30-4
Molecular FormulaC12H10BrNS
Molecular Weight280.18
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=CC(=NC=C2)Br
InChIInChI=1S/C12H10BrNS/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyOGBMBHYBUVKFJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzylthio)-2-bromopyridine CAS 2173186-30-4: Orthogonal Functionalization for Sequential C–S and C–C Bond Formations


4-(Benzylthio)-2-bromopyridine (CAS 2173186-30-4, C12H10BrNS, MW 280.18) is a heterobifunctional pyridine building block bearing a pre-installed benzylthioether at the 4-position and a reactive bromine at the 2-position. This dual functionalization enables two distinct reactivity handles: the C2–Br group serves as an electrophilic site for palladium-catalyzed cross-couplings including Suzuki–Miyaura, Buchwald–Hartwig, and C–S bond-forming reactions, while the C4–S-benzyl group provides a pre-formed thioether linkage that can undergo further oxidative elaboration to sulfones and sulfoximines [1]. The compound is commercially available at 95% purity from multiple suppliers in quantities ranging from milligram to kilogram scale, positioning it as a versatile intermediate for parallel medicinal chemistry library synthesis and fragment-based drug discovery programs requiring rapid diversification at the pyridine core .

4-(Benzylthio)-2-bromopyridine: Why Unfunctionalized 2-Bromopyridine or Non-Brominated Benzylthiopyridine Analogs Cannot Substitute


Substituting 4-(benzylthio)-2-bromopyridine with simpler in-class analogs introduces either synthetic dead-ends or unnecessary step-count increases that compromise overall route efficiency and chemical space exploration. Unfunctionalized 2-bromopyridine lacks the pre-installed C4 thioether handle, forcing the user to perform an additional thiolation step—and critically, electron-deficient 2-bromopyridine derivatives often exhibit poor reactivity in direct nucleophilic aromatic substitution with thiolates, requiring alternative metal-catalyzed C–S coupling protocols that may be incompatible with downstream functional groups . Conversely, non-brominated 4-benzylthiopyridine eliminates the C2 cross-coupling vector altogether, removing the most direct route to biaryl and heteroaryl derivatives that constitute the majority of drug-like chemical space [1]. The bromine atom at the 2-position is not merely a placeholder: comparative studies of palladium-catalyzed C–S coupling demonstrate that 2-bromoheteroarenes successfully overcome the palladium dithiolate out-of-cycle resting state inertness that plagues reactions with electron-deficient thiols—a limitation that 2-chloro analogs do not resolve, establishing the bromo-substitution pattern as mechanistically non-substitutable for reliable thioether formation .

4-(Benzylthio)-2-bromopyridine: Quantitative Differentiation Evidence Versus Closest Analogs for Informed Procurement Decisions


C2-Bromo Substitution Overcomes Palladium Dithiolate Inertness in C–S Coupling: Mechanistic Advantage Over 2-Chloro Analogs

In palladium-catalyzed C–S bond-forming reactions with heteroaromatic thiols, a fundamental reactivity limitation arises from catalyst trapping as an inert palladium dithiolate out-of-cycle resting state, particularly severe with electron-deficient thiols. The choice of heteroaryl halide electrophile directly determines whether this inert state can be overcome. Stoichiometric reactivity studies demonstrate that 2-bromopyridine substrates successfully bypass this limitation, whereas 2-chloropyridine does not, making the bromo-substitution pattern mechanistically essential for reliable C–S coupling yields. 4-(Benzylthio)-2-bromopyridine retains the C2-bromo handle, positioning it as a viable substrate for sequential C–S/C–C bond construction without catalyst poisoning concerns [1].

C–S Cross-Coupling Palladium Catalysis Heteroaryl Thioether Synthesis Synthetic Methodology

4-Benzylthiopyridine-2-carbothioamide Derivatives Exhibit Antimycobacterial MIC of 4 μmol/L: Activity Anchor for Scaffold Development

The 4-benzylthiopyridine scaffold provides a validated pharmacophoric core for antimycobacterial activity. In a systematic evaluation of pyridine derivatives bearing substituted alkylthio chains, compounds in the 4-benzylthiopyridine-2-carbothioamide series were identified as the most antimycobacterially active among all structural classes examined, achieving minimum inhibitory concentrations (MICs) of 4 μmol/L against both Mycobacterium tuberculosis and atypical mycobacterial strains. This potency compares favorably to the most active compound in the broader alkylthiopyridine series (2-cyanomethylthiopyridine-4-carbonitrile, MIC 8–4 μmol/L against M. kansasii), demonstrating that the benzylthio substitution pattern provides activity at the upper bound of this chemical class [1]. 4-(Benzylthio)-2-bromopyridine retains the identical 4-benzylthio pharmacophore while offering the C2-bromo handle for further derivatization to carbothioamide or alternative warheads.

Antimycobacterial Antimicrobial Agents Pyridine Derivatives Medicinal Chemistry

3-Benzylthiopyridine Scaffold Validated in c-Met Kinase Inhibition with IC50 = 7.7 nM: Regioisomeric Benchmark for 4-Substituted Analog Exploration

The benzylthiopyridine pharmacophore has been clinically validated in kinase inhibition, with the 2-amino-3-benzylthiopyridine scaffold yielding potent c-Met inhibitors. Optimization of this scaffold produced compound (R)-10b, which exhibits c-Met inhibition with an IC50 of 7.7 nM and effectively inhibits the proliferation of c-Met-addicted human cancer cell lines (IC50 range: 0.19–0.71 μM) [1]. At an oral dose of 100 mg/kg, (R)-10b inhibited tumor growth by 45% in the NIH-3T3/TPR-Met xenograft model [1]. Notably, (R)-10b overcame c-Met-activation-mediated gefitinib resistance, suggesting combination therapeutic potential. While 4-(benzylthio)-2-bromopyridine places the benzylthio group at the 4-position rather than the 3-position, the structural precedent establishes that benzylthio-substituted pyridines are capable of achieving sub-10 nM target engagement and in vivo tumor growth inhibition when appropriately elaborated. The C2-bromo handle in 4-(benzylthio)-2-bromopyridine provides a vector for introducing the 2-amino and 5-aryl substitutions that were critical for c-Met potency in the 3-substituted series.

c-Met Kinase Oncology Kinase Inhibitors Pyridine Scaffolds

Benzylthio Moiety Confers Antimycobacterial Activity Specificity Distinct from Carbothioamide-Dependent Antifungal Activity

Structure-activity relationship (SAR) dissection of 2-benzylthiopyridine-4-carbothioamide derivatives reveals that the antimycobacterial and antifungal activities of these compounds are controlled by distinct structural motifs. Systematic evaluation demonstrated that antimycobacterial activity is attributed primarily to the benzylthio moiety, while antifungal activity is dependent on the carbothioamide group [1]. Substituents on the benzylthio moiety modified antifungal activity but played no significant role in antimycobacterial activity [1]. This mechanistic decoupling means that 4-(benzylthio)-2-bromopyridine—which contains the benzylthio moiety but lacks the carbothioamide—retains the core determinant for antimycobacterial activity while leaving the C2 position open for installation of alternative warheads (amide, sulfonamide, heterocycle) that could independently modulate antifungal or additional biological properties.

Structure-Activity Relationship Antimycobacterial Antifungal Pyridine Derivatives

4-(Benzylthio)-2-bromopyridine Procurement: Validated Application Scenarios in Medicinal Chemistry and Synthetic Methodology


Antimycobacterial Lead Optimization via C2 Carbothioamide or Alternative Warhead Installation

4-(Benzylthio)-2-bromopyridine serves as the direct precursor for constructing 4-benzylthiopyridine-2-carbothioamides—the most antimycobacterially active series identified among alkylthiopyridine derivatives with MIC values of 4 μmol/L against M. tuberculosis and atypical mycobacterial strains [1]. The C2-bromo group can be converted to a nitrile (via cyanation) followed by thioamidation, or directly elaborated via palladium-catalyzed carbonylative amidation to access the carbothioamide pharmacophore. The pre-installed benzylthio moiety eliminates a synthetic step while preserving the structural feature identified as the primary determinant of antimycobacterial activity [2].

Kinase-Focused Fragment Libraries and c-Met Inhibitor Scaffold Diversification

The benzylthiopyridine scaffold has been validated in c-Met kinase inhibition, with optimized 3-substituted analogs achieving enzymatic IC50 of 7.7 nM and in vivo tumor growth inhibition of 45% at 100 mg/kg in xenograft models [3]. 4-(Benzylthio)-2-bromopyridine enables exploration of regioisomeric space (4-benzylthio vs. 3-benzylthio substitution) for kinase selectivity profiling. The C2-bromo handle permits Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids to install the 5-aryl substitution pattern critical for c-Met potency, while the benzylthio group at the 4-position provides a unique hydrogen-bond acceptor and lipophilic anchor for ATP-binding pocket occupancy.

Sequential C–S/C–C Bond Construction for Heteroaryl Thioether–Sulfone Libraries

The compound enables a validated two-step protocol for generating heteroaryl sulfones and NH-sulfoximines with high functional group tolerance. The pre-formed C4 benzylthioether eliminates the need for a separate C–S bond-forming step that, as demonstrated by mechanistic studies, would be problematic with alternative electrophiles due to palladium dithiolate catalyst trapping [4]. Following C2 cross-coupling to introduce aryl/heteroaryl diversity, the thioether can be selectively oxidized to the sulfone or sulfoximine under mild conditions. This sequential diversification strategy is particularly valuable for medicinal chemistry programs exploring sulfur oxidation state as a parameter for modulating physicochemical properties (logD, solubility) and target engagement.

Dual-Pharmacophore Fragment Merging in Multi-Target Drug Discovery Programs

The SAR decoupling observed in benzylthiopyridine derivatives—where antimycobacterial activity maps to the benzylthio moiety while antifungal activity maps to the carbothioamide group [2]—creates an opportunity for dual-pharmacophore design. 4-(Benzylthio)-2-bromopyridine provides the benzylthio pharmacophore pre-installed, while the C2-bromo group offers a vector for introducing a second independently optimized pharmacophore (e.g., antifungal, kinase-inhibitory, or anti-inflammatory motifs). This orthogonal functionalization pattern is not available with simpler 2-bromopyridine or 4-benzylthiopyridine analogs, making this compound uniquely suited for fragment-merging strategies in multi-target drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzylthio)-2-bromopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.